molecular formula C12H9N3OS2 B2533346 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 477326-79-7

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2533346
CAS No.: 477326-79-7
M. Wt: 275.34
InChI Key: GULQQYWUGRKZNE-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound featuring a thiazole core substituted with a benzothiazole moiety at the 4-position and an acetamide group at the 2-position. Its molecular formula is C₁₄H₁₀N₄OS₂, with a molecular weight of 330.39 g/mol. Its synthesis typically involves cyclization reactions of thioamide precursors or coupling of pre-formed benzothiazole-thiazole scaffolds .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c1-7(16)13-12-15-9(6-17-12)11-14-8-4-2-3-5-10(8)18-11/h2-6H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULQQYWUGRKZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Benzothiazole-Thiazole Assembly

The Pd(0)-catalyzed Suzuki-Miyaura reaction is widely employed to construct the biheterocyclic core. A representative protocol involves:

  • Synthesis of 2-Amino-4-bromo-1,3-thiazole : Bromination of 2-amino-1,3-thiazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C yields the 4-bromo derivative (78% yield).
  • Coupling with Benzothiazole Boronic Ester : Reacting 4-bromo-1,3-thiazole with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a 1,4-dioxane/water (3:1) mixture at 80°C for 12 hours achieves 85% coupling efficiency.

Key Data :

Parameter Value
Catalyst Pd(PPh₃)₄
Solvent System Dioxane/Water (3:1)
Temperature 80°C
Yield 85%

Acetamide Linker Installation via Nucleophilic Acylation

The free amine group on the thiazole ring is acetylated using acetyl chloride or acetic anhydride:

  • Reaction Conditions : 2-Amino-4-(1,3-benzothiazol-2-yl)-1,3-thiazole (1 equiv) is treated with acetyl chloride (1.2 equiv) in dry dichloromethane (DCM) with triethylamine (TEA, 2 equiv) as a base. The mixture is stirred at 0°C for 1 hour, followed by room temperature for 6 hours.
  • Workup : The product is precipitated by adding ice-cold water, filtered, and recrystallized from ethanol to yield this compound (72% yield).

Comparative Yields Across Solvent Systems :

Solvent Base Temperature Yield (%)
DCM TEA 0°C → RT 72
THF Pyridine Reflux 65
Acetonitrile DIPEA RT 58

Alternative Pathways and Mechanistic Insights

One-Pot Tandem Synthesis

A streamlined approach combines cross-coupling and acylation in a single pot:

  • Simultaneous Coupling-Acylation : 4-Bromo-1,3-thiazole, benzothiazole boronic acid, and acetyl chloride are reacted with Pd(OAc)₂ (3 mol%) and SPhos ligand in a microwave reactor (100°C, 30 minutes). This method reduces purification steps and achieves 68% overall yield.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the thiazole precursor on Wang resin enables iterative coupling and acylation:

  • Resin Functionalization : Wang resin-bound 2-amino-1,3-thiazole is brominated at the 4-position using CuBr₂.
  • On-Resin Suzuki Coupling : Benzothiazole boronic acid is coupled under Pd catalysis, followed by acetylation with acetic anhydride. Cleavage with trifluoroacetic acid (TFA) yields the target compound in 61% purity.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, benzothiazole C7-H), 8.15 (d, J = 8.4 Hz, 1H, thiazole C5-H), 7.89–7.82 (m, 2H, aromatic), 2.21 (s, 3H, acetyl CH₃).
  • HRMS (ESI) : m/z calculated for C₁₂H₈N₃OS₂ [M+H]⁺: 290.0198; found: 290.0195.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 6.7 minutes.

Industrial-Scale Considerations and Yield Optimization

Scaling up the Suzuki-Miyaura reaction requires addressing catalyst loading and solvent recovery:

  • Catalyst Recycling : Pd nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ allow three reuse cycles without significant activity loss (yield drop: 85% → 78% →

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide exhibit promising antibacterial properties. In a study involving various thiazole derivatives, the compound showed moderate antibacterial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 100 to 400 µg/ml for most compounds tested, while reference drugs had significantly lower MIC values (25–50 µg/ml) .

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with electron-withdrawing groups had enhanced inhibition zones against these bacteria. For instance, one derivative exhibited an MIC of 0.98 µg/ml against S. aureus, indicating strong activity compared to standard antibiotics like ampicillin .

Antifungal Activity

This compound has also been investigated for its antifungal properties. In vitro studies revealed that certain derivatives were effective against various fungal strains, including Candida albicans and Aspergillus niger. The effectiveness varied significantly based on the structural modifications of the compound .

Case Study: Antifungal Screening

In a study assessing the antifungal activity of thiazole derivatives, several compounds were shown to inhibit fungal growth effectively. The most potent derivative demonstrated an IC50 value of 0.5 µg/ml against C. albicans, suggesting potential for therapeutic applications in treating fungal infections .

Anticancer Properties

The anticancer potential of this compound has garnered attention in recent research. Studies have indicated that this compound can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and the generation of reactive oxygen species (ROS) .

Case Study: Cytotoxicity Against Cancer Cell Lines

A notable study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of 10 µg/ml after 48 hours of exposure . This suggests its potential as a lead compound for further development in cancer therapy.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Several analogs share the thiazol-2-yl-acetamide backbone but differ in aryl substituents, influencing their physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 4-Fluorophenyl at thiazole-4 C₁₁H₁₀FN₃OS 267.28 Synthesized via microwave-assisted reaction; moderate yield (42%)
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-Chloro-3-methylphenyl at thiazole-4 C₁₂H₁₂ClN₃OS 313.76 Pd-catalyzed cross-coupling; high purity (>95% HPLC)
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl at thiazole-4 C₁₂H₁₃N₃O₃S 295.31 COX/LOX inhibition; structural optimization for solubility
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide 4-Cyanophenyl and 4-ethoxyphenyl C₂₀H₁₇N₃O₂S 363.43 High purity (98%); used in heterocyclic building block research

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability but may reduce solubility.
  • Hydrophilic substituents (-OH, -OCH₃) improve solubility but require protection during synthesis .

Analogues with Extended Heterocyclic Systems

Compounds incorporating additional rings (e.g., triazole, thiadiazole) exhibit distinct bioactivity profiles:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Biological Activity
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole-bridged benzodiazole-thiazole C₂₈H₂₃N₇O₃S 537.64 α-Glucosidase inhibition (IC₅₀ ~10 µM)
N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide Thiadiazole-thioacetamide hybrid C₁₇H₁₂N₆O₃S₃ 445.50 Antinociceptive activity (100 mg/kg, i.p. in mice)
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide (0MN) Benzothiazole-phenyl-acetamide C₂₂H₁₈N₂O₃S 390.45 Structural characterization via X-ray crystallography

Key Observations :

  • Crystallographic data (e.g., 0MN) validate docking poses and intermolecular interactions .

Pharmacologically Active Derivatives

Compound Name Target Activity Mechanism Efficacy
N-(4-(m-Chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g) α-Glucosidase inhibition Competitive inhibition at catalytic site IC₅₀ = 8.2 µM
N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide COX-2/LOX inhibition Dual cyclooxygenase/lipoxygenase blockade 63% inhibition at 10 µM
N-[4-(3-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (16) c-Abl kinase activation Allosteric modulation EC₅₀ = 1.5 µM

Key Observations :

  • Thiazolidinone derivatives (e.g., 3g) show superior α-glucosidase inhibition due to hydrogen bonding with active-site residues .
  • Hydroxyphenyl variants (e.g., 6a) exhibit dual COX/LOX inhibition, making them candidates for anti-inflammatory drug development .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]acetamide is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C13H10N2S2C_{13}H_{10}N_2S_2, and it has a molecular weight of approximately 270.36 g/mol. The structure features a benzothiazole moiety linked to a thiazole ring and an acetamide functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial cell wall synthesis. This mechanism is similar to that of other known antibiotics.
  • Antifungal Activity : Research indicates that it also possesses antifungal properties, which could be beneficial in treating fungal infections.
  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its derivatives. Below is a summary of key findings:

StudyActivity AssessedFindings
AntimicrobialDemonstrated potent antibacterial activity against multiple strains with MIC values ranging from 10.7–21.4 μmol/mL.
COX/LOX InhibitionIdentified as a selective COX-2 inhibitor with promising anti-inflammatory effects in vitro.
Anti-VirulenceShowed potential in reducing virulence factors in Pseudomonas aeruginosa, impacting motility and toxin production.

Case Studies

  • Antimicrobial Efficacy :
    A study published in PMC6071800 highlighted the synthesis and evaluation of various benzothiazole derivatives, including this compound. The compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
  • Inflammation Models :
    In another investigation focused on COX inhibition, compounds similar to this compound were tested for their anti-inflammatory properties. Results indicated strong inhibition of COX enzymes with IC50 values significantly lower than those of standard anti-inflammatory drugs.

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